molecular formula C13H16N2O2 B4394506 2-Ethyl-4,4-dimethyl-1,3-dioxido-5-phenylimidazole-1,3-diium

2-Ethyl-4,4-dimethyl-1,3-dioxido-5-phenylimidazole-1,3-diium

Cat. No.: B4394506
M. Wt: 232.28 g/mol
InChI Key: LFAKHXWYSWJNSL-UHFFFAOYSA-N
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Description

2-Ethyl-4,4-dimethyl-1,3-dioxido-5-phenylimidazole-1,3-diium is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing three carbon atoms and two nitrogen atoms at non-adjacent positions. This particular compound is characterized by its unique structure, which includes an ethyl group, two methyl groups, a phenyl group, and two oxygen atoms attached to the imidazole ring. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-4,4-dimethyl-1,3-dioxido-5-phenylimidazole-1,3-diium can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods. The choice of method depends on the availability of starting materials, cost, and desired yield. Optimization of reaction conditions, such as temperature, pressure, and solvent, is crucial for maximizing yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4,4-dimethyl-1,3-dioxido-5-phenylimidazole-1,3-diium undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Ethyl-4,4-dimethyl-1,3-dioxido-5-phenylimidazole-1,3-diium involves its interaction with molecular targets and pathways in biological systems. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. It can also interact with DNA and RNA, affecting gene expression and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-4,4-dimethyl-1,3-dioxido-5-phenylimidazole-1,3-diium is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-ethyl-4,4-dimethyl-1,3-dioxido-5-phenylimidazole-1,3-diium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-4-11-14(16)12(13(2,3)15(11)17)10-8-6-5-7-9-10/h5-9H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFAKHXWYSWJNSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=[N+](C(C(=[N+]1[O-])C2=CC=CC=C2)(C)C)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Ethyl-4,4-dimethyl-1,3-dioxido-5-phenylimidazole-1,3-diium
Reactant of Route 2
2-Ethyl-4,4-dimethyl-1,3-dioxido-5-phenylimidazole-1,3-diium
Reactant of Route 3
2-Ethyl-4,4-dimethyl-1,3-dioxido-5-phenylimidazole-1,3-diium
Reactant of Route 4
2-Ethyl-4,4-dimethyl-1,3-dioxido-5-phenylimidazole-1,3-diium
Reactant of Route 5
2-Ethyl-4,4-dimethyl-1,3-dioxido-5-phenylimidazole-1,3-diium
Reactant of Route 6
2-Ethyl-4,4-dimethyl-1,3-dioxido-5-phenylimidazole-1,3-diium

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